molecular formula C10H14ClN3O2S B1399377 2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine CAS No. 1316220-71-9

2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine

Cat. No. B1399377
CAS RN: 1316220-71-9
M. Wt: 275.76 g/mol
InChI Key: KIWSWOYSCUQHGB-UHFFFAOYSA-N
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Description

“2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine” is a chemical compound that belongs to the class of pyrazine derivatives. It has a molecular formula of C10H14ClN3O2S, an average mass of 275.755 Da, and a monoisotopic mass of 275.049530 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring attached to a piperidine ring via a methylsulfonyl group .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One significant application of pyrazine derivatives, including compounds structurally related to 2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine, is in the synthesis of new heterocycles with antimicrobial properties. For instance, El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis of various heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, demonstrating its potential in developing antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Green Mechanochemical Synthesis

A green and efficient approach to synthesizing pyrazole derivatives, closely related to the this compound structure, has been developed. Saeed and Channar (2017) demonstrated a solvent-free, grinding-induced method for creating these compounds, highlighting an environmentally friendly synthesis method (Saeed & Channar, 2017).

Role in Tuberculostatic Activity

The pyrazine core, as seen in this compound, has been utilized in synthesizing compounds with potential tuberculostatic activity. Foks et al. (2005) reported on the creation of various pyrazine derivatives showing considerable tuberculostatic properties, suggesting their potential application in treating tuberculosis (Foks et al., 2005).

Factor Xa Inhibitors

In cardiovascular research, pyrazine derivatives have been explored as potential inhibitors of Factor Xa, an important enzyme in the coagulation cascade. Nishida et al. (2004) synthesized piperidine carboxylic acid derivatives of pyrazino benzothiazine, demonstrating significant inhibitory activity, indicating their potential in developing new cardiovascular drugs (Nishida et al., 2004).

properties

IUPAC Name

2-chloro-3-(1-methylsulfonylpiperidin-4-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2S/c1-17(15,16)14-6-2-8(3-7-14)9-10(11)13-5-4-12-9/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWSWOYSCUQHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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